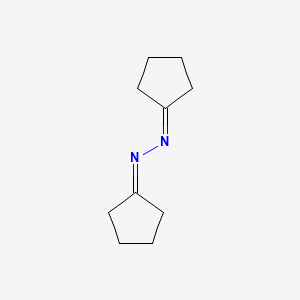
Cyclopentanone, cyclopentylidenehydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentanone, cyclopentylidenehydrazone is a chemical compound with the molecular formula C₁₀H₁₆N₂ and a molecular weight of 164.2474 . It is a derivative of cyclopentanone and is characterized by the presence of a hydrazone functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclopentanone, cyclopentylidenehydrazone can be synthesized through the reaction of cyclopentanone with cyclopentylhydrazine. The reaction typically involves the condensation of cyclopentanone with cyclopentylhydrazine under acidic or basic conditions to form the hydrazone derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles to laboratory methods, with optimizations for scale, yield, and purity. Industrial processes may involve continuous flow reactors and optimized reaction conditions to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopentanone, cyclopentylidenehydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to amines or other reduced forms.
Substitution: The hydrazone group can participate in substitution reactions, where other functional groups replace the hydrazone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives .
Aplicaciones Científicas De Investigación
Cyclopentanone, cyclopentylidenehydrazone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of cyclopentanone, cyclopentylidenehydrazone involves its interaction with molecular targets such as enzymes and proteins. The hydrazone group can form stable complexes with metal ions and other reactive species, influencing biochemical pathways and cellular processes. The specific pathways and targets depend on the context of its use, such as enzyme inhibition or protein binding .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentanone: A precursor to cyclopentanone, cyclopentylidenehydrazone, used in various chemical syntheses.
Cyclopentanol: Another related compound with applications in the perfume industry and as a solvent.
Cyclopentylhydrazine: The hydrazine derivative used in the synthesis of this compound.
Uniqueness
This compound is unique due to its specific hydrazone functional group, which imparts distinct reactivity and applications compared to its related compounds. Its ability to form stable complexes and participate in various chemical reactions makes it valuable in research and industrial applications .
Propiedades
Número CAS |
20615-04-7 |
|---|---|
Fórmula molecular |
C10H16N2 |
Peso molecular |
164.25 g/mol |
Nombre IUPAC |
N-(cyclopentylideneamino)cyclopentanimine |
InChI |
InChI=1S/C10H16N2/c1-2-6-9(5-1)11-12-10-7-3-4-8-10/h1-8H2 |
Clave InChI |
KFQDLKRAVRTKMF-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=NN=C2CCCC2)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![n-[2-(1h-Indol-3-yl)ethyl]-7h-purin-6-amine](/img/structure/B14166793.png)

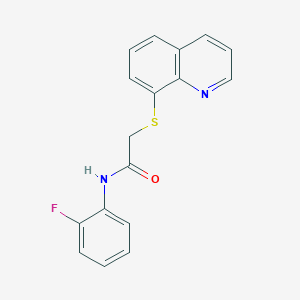
![3-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]-N-pyridin-3-ylpropanamide](/img/structure/B14166804.png)

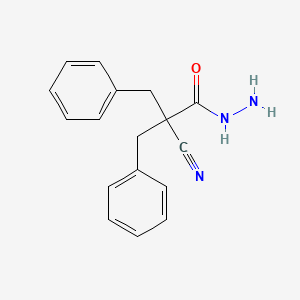
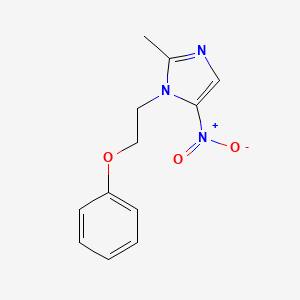

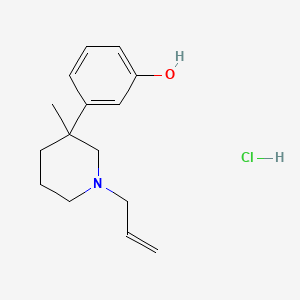
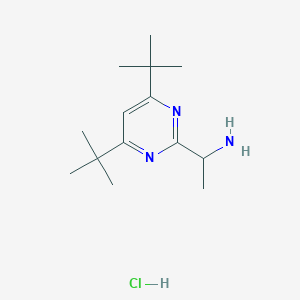
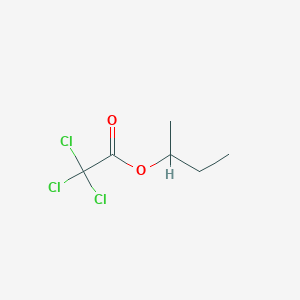
![2-(4-Fluorophenyl)-8-methoxy-3-(2-methoxyethyl)chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B14166845.png)

